Acid Strength: pKa −2.8 Positions PTSA Between Sulfuric Acid and Methanesulfonic Acid
PTSA exhibits a pKa of −2.8 in water (25 °C), placing it approximately 0.2 pKa units weaker than sulfuric acid (first dissociation, pKa ≈ −3.0) but 0.9 pKa units stronger than methanesulfonic acid (MSA, pKa = −1.9) [1]. This ~8-fold difference in proton activity between PTSA and MSA translates into measurably distinct catalytic rates across acid-catalyzed transformations. Benzenesulfonic acid (BSA) shares an essentially identical pKa of −2.8, meaning the operational advantage of PTSA over BSA is rooted not in thermodynamic acidity but in the commercial availability of the monohydrate crystalline form and documented catalytic data in biomass conversion [2].
| Evidence Dimension | Acid dissociation constant (aqueous pKa at 25 °C) |
|---|---|
| Target Compound Data | pKa = −2.8 (PTSA) |
| Comparator Or Baseline | Sulfuric acid pKa ≈ −3.0 (first dissociation); MSA pKa = −1.9; BSA pKa = −2.8 |
| Quantified Difference | PTSA is ~0.2 pKa units weaker than H₂SO₄; ~0.9 units stronger than MSA; equivalent to BSA |
| Conditions | Aqueous solution, 25 °C; literature consensus values |
Why This Matters
For users choosing between organic sulfonic acid catalysts, this pKa ranking means PTSA can drive acid-catalyzed reactions requiring stronger acidity than MSA yet without the oxidative side reactions associated with sulfuric acid.
- [1] Sulfonic acid (comparative pKa table). IPFS / Wikipedia mirror. [Online] https://ipfs.io/ipfs/QmXoypizjW3WknFiJnKLwHCnL72vedxjQkDDP1mXWo6uco/wiki/Sulfonic_acid.html View Source
- [2] American Chemical Society. Benzenesulfonic acid — Molecule of the Week. Published 2023-05-29. [Online] https://www.acs.org/molecule-of-the-week/archive/b/benzenesulfonic-acid.html View Source
